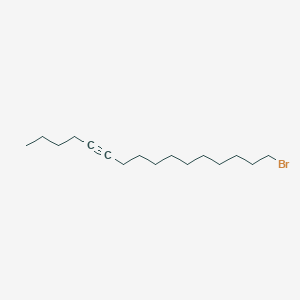

16-Bromohexadec-5-yne

Description

Strategic Importance of Alkyne and Halogen Functionalities in Synthetic Design

The utility of 16-Bromohexadec-5-yne stems from the distinct and complementary reactivity of its two key functional groups: the alkyne and the bromine atom.

The alkyne group is a hub of chemical reactivity. Its carbon-carbon triple bond, composed of one sigma and two pi bonds, makes it an electron-rich region susceptible to a variety of transformations. unacademy.comnih.gov Alkynes can undergo addition reactions with reagents like halogens and hydrogen halides. wikipedia.orgpressbooks.pub They are also crucial in forming new carbon-carbon bonds. For instance, terminal alkynes, those with a hydrogen atom attached to a triple-bonded carbon, are mildly acidic and can be converted into powerful nucleophiles called acetylide anions. wikipedia.orgsolubilityofthings.com These anions can then react with electrophiles to build more complex carbon skeletons. solubilityofthings.com Furthermore, the development of transition-metal-catalyzed reactions, such as the Sonogashira coupling, has made alkynes indispensable for creating conjugated systems by linking them to aryl or vinyl halides. wikipedia.orglibretexts.orgorganic-chemistry.org

The halogen functionality, in this case, a bromine atom, serves primarily as an excellent leaving group in nucleophilic substitution reactions. uc3m.esncert.nic.in This allows for the easy introduction of a wide array of other functional groups at that position. The carbon-halogen bond is also a key participant in numerous cross-coupling reactions, where a carbon-carbon or carbon-heteroatom bond is formed with the aid of a metal catalyst. acs.org The presence of a halogen on a long alkyl chain, as in this compound, provides a specific site for modification, distant from the alkyne, allowing for selective and stepwise construction of complex molecules. google.com

Overview of Long-Chain Haloalkynes as Advanced Synthetic Intermediates

Long-chain haloalkynes, such as this compound, are considered advanced synthetic intermediates because they are bifunctional. They offer two distinct reactive sites that can be addressed with different chemical reagents, often in a controlled, sequential manner. nih.gov This dual functionality is highly prized in multi-step syntheses, particularly for natural products, pharmaceuticals, and materials science applications. acs.orgnih.gov

The long carbon chain imparts specific physical properties, such as hydrophobicity, and provides a scaffold to which the reactive "handles" of the alkyne and halide are attached. wikipedia.org Chemists can leverage the alkyne for transformations like cycloadditions or coupling reactions while using the halide for substitutions or other metal-catalyzed processes. numberanalytics.com This strategic separation of reactive centers allows for the construction of molecules with precisely defined architectures and functionalities. For example, a long-chain bromoalkyne could be used to synthesize complex fatty acid derivatives or other bioactive lipids. nih.gov

Historical Development of Alkyne and Haloalkane Chemistry Relevant to this compound Architectures

The synthetic utility of molecules like this compound is built upon centuries of foundational work in organic chemistry.

The chemistry of haloalkanes (or alkyl halides) saw systematic development in the 19th century as the understanding of alkane structures grew. wikipedia.org Methods for the selective formation of carbon-halogen bonds, such as the conversion of alcohols to alkyl halides, became reliable and efficient, making haloalkanes readily available for industrial and laboratory use. wikipedia.org Their role as substrates in nucleophilic substitution and elimination reactions became a cornerstone of organic synthesis. uc3m.es

Alkyne chemistry has a similarly rich history. Acetylene, the simplest alkyne, was discovered in the 19th century. Key reactions, such as the ability of terminal alkynes to form metal acetylides, were established early on. However, the true synthetic power of alkynes was unlocked in the 20th century with the advent of transition-metal catalysis. The Cadiot-Chodkiewicz coupling, which joins a terminal alkyne with a 1-haloalkyne, was a significant step. acs.org A major breakthrough was the Sonogashira reaction, a palladium- and copper-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, which is now a fundamental tool for creating C(sp)-C(sp2) bonds. wikipedia.orglibretexts.org The development of "inverse Sonogashira coupling," which reacts a haloalkyne with an unreactive C-H bond, further expanded the synthetic toolkit. acs.org

The convergence of these fields—the reliable synthesis of long-chain alkyl bromides and the powerful transformations of alkynes—set the stage for the use of bifunctional intermediates like this compound in modern, complex syntheses. nih.gov

Chemical Data for this compound

Below is a table summarizing key chemical properties for this compound and related compounds.

| Property | Value |

| Compound Name | This compound |

| Molecular Formula | C₁₆H₂₉Br |

| Molecular Weight | 301.31 g/mol |

| CAS Number | Not explicitly found for this compound. A related compound, 16-bromohexadec-5-en-9-yne, has CAS #81168-89-0. chemsrc.com |

Structure

3D Structure

Properties

CAS No. |

105149-25-5 |

|---|---|

Molecular Formula |

C16H29Br |

Molecular Weight |

301.30 g/mol |

IUPAC Name |

16-bromohexadec-5-yne |

InChI |

InChI=1S/C16H29Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h2-4,7-16H2,1H3 |

InChI Key |

LCWLAZHKTKIEPC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC#CCCCCCCCCCCBr |

Origin of Product |

United States |

Reactivity and Transformational Chemistry of 16 Bromohexadec 5 Yne

Reactivity Profile of the Internal Alkyne Moiety

The internal alkyne moiety in 16-Bromohexadec-5-yne is the primary site of its chemical reactivity. As a region of high electron density, the triple bond is susceptible to attack by electrophiles and can be activated by transition metals to undergo a wide range of transformations.

Electrophilic addition reactions to alkynes are fundamental transformations in organic chemistry. researchgate.net The triple bond of this compound, while less nucleophilic than a corresponding double bond, can react with strong electrophiles. libretexts.orgmsu.edu The regioselectivity of these additions to unsymmetrical internal alkynes is determined by the formation of the more stable vinyl carbocation intermediate. chemistrysteps.com For this compound, the electronic influence of the butyl group versus the 10-bromodecyl group is minimally different, which can often lead to a mixture of regioisomeric products. researchgate.net

Key electrophilic addition reactions include:

Hydrohalogenation: The addition of hydrogen halides (HX) across the triple bond proceeds via a vinyl carbocation intermediate. The initial addition yields a vinyl halide. If an excess of the hydrogen halide is used, a second addition can occur, typically resulting in a geminal dihalide, where both halogens are attached to the same carbon. libretexts.orgchemistrysteps.com The reaction follows Markovnikov's rule, where the proton adds to the carbon that results in the more stable carbocation. lumenlearning.com

Hydration: In the presence of a strong acid, such as sulfuric acid, and a mercury(II) salt catalyst, water can add across the triple bond. This reaction also follows Markovnikov regioselectivity. The initial product is an enol, which is unstable and rapidly tautomerizes to the more stable ketone. msu.edu Due to the minimal electronic difference between the two sides of the alkyne in this compound, a mixture of two isomeric ketones would be expected.

Halogenation: The addition of halogens like bromine (Br₂) or chlorine (Cl₂) proceeds by attacking the electron-rich alkyne. libretexts.org The reaction can add one or two equivalents of the halogen. The first addition typically results in an anti-addition, yielding a dihaloalkene. With excess halogen, a tetrahaloalkane is formed.

| Reaction Type | Reagent(s) | Intermediate | Product(s) |

| Hydrohalogenation | HX (e.g., HBr, HCl) | Vinyl cation | Vinyl halide, Geminal dihalide (with excess HX) |

| Hydration | H₂O, H₂SO₄, HgSO₄ | Enol | Ketone(s) |

| Halogenation | X₂ (e.g., Br₂, Cl₂) | Halonium ion | Dihaloalkene, Tetrahaloalkane (with excess X₂) |

The electron-rich nature of the carbon-carbon triple bond generally makes it resistant to direct attack by nucleophiles. Such reactions are uncommon unless the alkyne is "activated" by an adjacent, strong electron-withdrawing group, such as a carbonyl or sulfonyl group. researchgate.netacs.org Since this compound lacks such an activating group, it is largely unreactive toward nucleophiles under standard conditions. Transformations involving the nucleophilic attack on the alkyne moiety of this compound typically require prior activation by a transition metal catalyst, which renders the alkyne electrophilic and susceptible to attack. msu.edu

Transition metals are powerful tools for activating the alkyne moiety, enabling a vast array of transformations that are otherwise inaccessible. nih.gov These catalysts can coordinate to the π-system of the alkyne, lowering the activation energy for various reactions.

Gold complexes, particularly Au(I) and Au(III), are exceptional carbophilic Lewis acids that effectively activate alkynes toward nucleophilic attack. frontiersin.orgyoutube.com This activation has been widely exploited in complex molecule synthesis through cycloisomerization reactions. nih.govnih.gov In a hypothetical transformation of a derivative of this compound, where the terminal bromo group is converted to a nucleophile (e.g., a hydroxyl group to form 16-hydroxyhexadec-5-yne), a gold catalyst could facilitate an intramolecular cyclization. acs.org

The general mechanism involves the coordination of the gold catalyst to the alkyne, which renders it highly electrophilic. The tethered nucleophile then attacks the activated alkyne in either an exo-dig or endo-dig fashion to form a new heterocyclic ring, a process widely used in natural product synthesis. acs.org Depending on the reaction conditions and the nature of the nucleophile, various heterocyclic structures can be formed. nih.govbeilstein-journals.org For instance, the cyclization of alkynols can lead to the formation of furans or pyrans. nih.gov

Palladium catalysts are highly versatile and widely used for alkyne functionalization. core.ac.uk Internal alkynes like this compound can participate in a variety of palladium-catalyzed reactions, including multi-component couplings that create several new bonds in a single operation. chemrxiv.org

A representative transformation is the three-component arylmethylation of an internal alkyne. In this type of reaction, the alkyne, an iodoarene, and a methylating agent like methyl boronic acid can be coupled to produce highly substituted alkenes with excellent regio- and stereoselectivity. chemrxiv.org Another important palladium-catalyzed process is the enyne coupling reaction, where an alkyne and an alkene are coupled to form a conjugated enyne, a valuable synthetic building block. nih.gov

| Palladium-Catalyzed Reaction | Coupling Partners | General Product | Reference |

| Arylmethylation | Internal Alkyne, Iodoarene, Methyl Boronic Acid | Tetrasubstituted Alkene | chemrxiv.org |

| Enyne Coupling | Internal Alkyne, Alkene | Conjugated Enyne | nih.gov |

| Cross-Coupling | Donor Alkyne, Acceptor Alkyne | 1,3-Enyne | nih.gov |

Copper catalysts offer a complementary set of transformations for internal alkynes, often with unique selectivity. rsc.org These reactions are valued for their functional group tolerance and mild conditions.

Notable copper-catalyzed reactions applicable to internal alkynes include:

Semi-Reduction: Using a copper catalyst with a silane (B1218182) reducing agent and an alcohol proton source, internal alkynes can be selectively reduced to the corresponding (Z)-alkene. This method is highly stereoselective and avoids over-reduction to the alkane. orgsyn.org

Hydroamination: Copper(II) triflate can catalyze the intermolecular hydroamination of internal alkynes bearing an electron-withdrawing group with various amines. This reaction provides access to a range of amine derivatives. acs.org While this compound is not strongly activated, related systems demonstrate the potential for C-N bond formation. nih.gov

Arylation-Oxygenation: In the presence of a copper catalyst, internal alkynes can react with diaryliodonium salts to yield α-arylketones. This transformation proceeds through an arylation-oxygenation pathway under mild conditions. acs.org

Radical Processes Involving the Alkyne Functionality

The internal alkyne of this compound is susceptible to radical addition reactions. Unlike the more commonly discussed electrophilic additions, radical processes offer alternative pathways to functionalize the triple bond. The addition of a radical species to the alkyne proceeds via a vinyl radical intermediate. The stability of this intermediate and the nature of the attacking radical influence the regiochemistry and stereochemistry of the product.

One notable example is the addition of thiyl radicals (RS•), which can be generated from thiols in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The addition of a thiyl radical to the internal alkyne of this compound would produce a vinyl sulfide. The reaction is typically more exothermic for alkynes than for alkenes because the conversion of a weak π-bond into a stronger C-S σ-bond compensates for the energy required to form the high-energy vinyl radical. quora.com

Furthermore, the presence of the distant bromo functionality opens up the possibility for intramolecular radical cyclization reactions. organic-chemistry.orgnih.gov If a radical is generated at the C-16 position (for instance, through atom transfer radical cyclization, ATRC), it could potentially undergo a long-range cyclization onto the alkyne. However, such macrocyclizations are often kinetically disfavored compared to intermolecular reactions unless performed under high dilution conditions. The regioselectivity of such a cyclization would be governed by Baldwin's rules, predicting the favored ring size for closure.

| Table 1: Radical Reactions Involving the Alkyne Moiety | ||

|---|---|---|

| Reaction Type | Reagents | Potential Product from this compound |

| Intermolecular Thiyl Radical Addition | R-SH, AIBN (initiator) | (E/Z)-16-Bromo-5-(alkylthio)hexadec-5-ene |

| Intramolecular Radical Cyclization (Hypothetical) | Radical initiator at C-16 (e.g., from Bu3SnH reduction of the bromide) | Cyclized products (Macrocycle) |

Reactivity Profile of the Primary Alkyl Bromide Functionality

The terminal C-16 carbon of this compound is a primary alkyl bromide. This functionality is a classic electrophilic site in organic synthesis, primarily undergoing nucleophilic substitution and elimination reactions.

The primary nature of the alkyl bromide strongly dictates the mechanism of nucleophilic substitution. Primary alkyl halides almost exclusively react via the SN2 (Substitution Nucleophilic Bimolecular) mechanism. scirp.orgmasterorganicchemistry.com This is because the formation of a primary carbocation, which is a prerequisite for the SN1 pathway, is highly energetically unfavorable. organic-chemistry.org

In an SN2 reaction, a nucleophile attacks the electrophilic carbon atom at the same time as the bromide leaving group departs. This concerted mechanism proceeds through a single, crowded transition state. The rate of an SN2 reaction is dependent on the concentration of both the alkyl halide and the nucleophile (rate = k[R-Br][Nu⁻]). quora.com

Key characteristics of SN2 reactions at the C-16 position of this compound include:

Mechanism: A single, concerted step.

Substrate: Ideal, as it is a primary alkyl halide with minimal steric hindrance. studentdoctor.netchemistrysteps.com

Nucleophile: The reaction rate is sensitive to the strength of the nucleophile; strong nucleophiles (e.g., CN⁻, I⁻, RS⁻, N₃⁻) are required for efficient reaction. masterorganicchemistry.com

Solvent: Polar aprotic solvents (e.g., acetone, DMSO, DMF) are preferred as they solvate the cation but leave the nucleophile relatively "naked" and reactive, accelerating the reaction. wikipedia.org

The SN1 (Substitution Nucleophilic Unimolecular) pathway is not a viable route for this substrate under normal conditions due to the high instability of the resulting primary carbocation. utexas.edu

Elimination reactions compete with nucleophilic substitution, particularly in the presence of strong, sterically hindered bases. For a primary alkyl bromide like this compound, the E2 (Elimination Bimolecular) mechanism is the dominant elimination pathway. nih.govpsgcas.ac.in

The E2 reaction is a concerted process where a base removes a proton from the carbon adjacent to the leaving group (the β-carbon, C-15), while the C-Br bond breaks simultaneously, forming a double bond. The rate is dependent on the concentration of both the substrate and the base (rate = k[R-Br][Base]). masterorganicchemistry.com

Factors favoring the E2 reaction over the competing SN2 reaction include:

Base Strength: Strong bases are required. masterorganicchemistry.com

Steric Hindrance: Using a bulky, non-nucleophilic base (e.g., potassium tert-butoxide, KOtBu) significantly favors elimination over substitution. organicchemistrydata.org While the substrate itself is not hindered, a bulky base will have difficulty accessing the electrophilic carbon for an SN2 attack and will preferentially act as a base, abstracting a proton from the less-hindered β-position.

Temperature: Higher temperatures generally favor elimination over substitution.

The E1 (Elimination Unimolecular) mechanism, which proceeds through a carbocation intermediate, is not observed for the same reason the SN1 reaction is disfavored: the instability of the primary carbocation. vedantu.com The product of an E2 reaction on this compound would be hexadec-15-en-5-yne.

| Table 2: Comparison of Reaction Pathways for the Primary Alkyl Bromide | |||

|---|---|---|---|

| Mechanism | Favored by | Typical Reagents/Conditions | Likelihood for this compound |

| SN2 | Primary substrate, strong nucleophile, polar aprotic solvent | NaCN in DMSO | High |

| SN1 | Tertiary substrate, weak nucleophile, polar protic solvent | CH3OH (solvolysis) | Very Low / Negligible |

| E2 | Strong, bulky base, high temperature | KOtBu in t-BuOH, heat | High (with appropriate base) |

| E1 | Tertiary substrate, weak base, polar protic solvent | H2O, heat | Very Low / Negligible |

The primary alkyl bromide can be converted into highly nucleophilic organometallic reagents. These reactions effectively reverse the polarity of the C-16 carbon from electrophilic to nucleophilic (an umpolung).

Grignard Reagents: Reaction of this compound with magnesium metal in an ether solvent (like diethyl ether or THF) would yield the corresponding Grignard reagent, 16-(bromomagnesio)hexadec-5-yne. byjus.comwikipedia.org The formation proceeds via a radical mechanism on the surface of the magnesium. byjus.com A critical consideration for Grignard formation is the absence of acidic protons in the molecule. Terminal alkynes, with their acidic C-H bond (pKa ≈ 25), are incompatible with Grignard reagents as a simple acid-base reaction occurs. quora.comquora.com However, since this compound contains an internal alkyne, it lacks this acidic proton, making the formation of the Grignard reagent feasible.

Organolithium Species: Similarly, treatment with lithium metal would produce the organolithium species, 16-lithiohexadec-5-yne. masterorganicchemistry.com Alternatively, lithium-halogen exchange with an alkyllithium reagent (like tert-butyllithium) can also be used. wikipedia.org Organolithium reagents are generally more reactive and more basic than their Grignard counterparts. The internal alkyne is compatible with this reaction for the same reason mentioned above.

Once formed, these organometallic intermediates are powerful carbon nucleophiles and strong bases, ready to react with a wide range of electrophiles such as aldehydes, ketones, esters, and carbon dioxide. masterorganicchemistry.comyoutube.com

Chemoselective and Regioselective Control in Dual Functional Group Transformations

A key challenge and opportunity in the chemistry of this compound is achieving selective reactions at one functional group while leaving the other intact. The differing reactivity of the alkyne and the alkyl bromide allows for such chemoselective transformations.

Many reactions can be performed selectively on the alkyne functionality without disturbing the primary alkyl bromide. The alkyl bromide is generally unreactive towards conditions used for many alkyne transformations.

Selective Hydrogenation: The alkyne can be selectively reduced. Catalytic hydrogenation using a "poisoned" catalyst, such as Lindlar's catalyst (Pd/CaCO₃ treated with lead acetate (B1210297) and quinoline), will reduce the alkyne to a cis-(Z)-alkene. ucalgary.ca This process is highly chemoselective, as the catalyst is not active enough to reduce the resulting alkene further to an alkane or to cleave the C-Br bond. The product would be (Z)-16-bromohexadec-5-ene. Alternatively, dissolving metal reduction (e.g., Na in liquid NH₃) can be used to selectively form the trans-(E)-alkene. utexas.edu

Hydration: The alkyne can be hydrated to form a ketone. Mercury(II)-catalyzed hydration (H₂O, H₂SO₄, HgSO₄) would yield a mixture of two ketones (16-bromohexadecan-5-one and 16-bromohexadecan-6-one) because the internal alkyne is unsymmetrical. libretexts.orgmasterorganicchemistry.com Hydroboration-oxidation, using a hindered borane (B79455) like disiamylborane (B86530) followed by oxidation, also converts the alkyne to a carbonyl group, again yielding a mixture of ketones. libretexts.org These conditions are typically mild enough not to induce substitution or elimination at the distant alkyl bromide.

Coupling Reactions: While the Sonogashira coupling typically involves the reaction of a terminal alkyne with an aryl or vinyl halide, it highlights a general principle of reactivity. scirp.orgwikipedia.org The palladium-catalyzed activation of sp² or sp C-X bonds is generally favored over sp³ C-X bonds, demonstrating that the alkyne can be made to participate in coupling reactions under conditions that would not affect the alkyl bromide.

These examples demonstrate that the alkyne can serve as a handle for modification, with the alkyl bromide remaining as a latent functional group for subsequent transformations.

| Table 3: Chemoselective Reactions at the Alkyne Functionality | ||

|---|---|---|

| Reaction | Reagents | Product |

| cis-Hydrogenation | H₂, Lindlar's Catalyst | (Z)-16-Bromohexadec-5-ene |

| trans-Hydrogenation | Na, NH₃ (l) | (E)-16-Bromohexadec-5-ene |

| Mercury(II)-Catalyzed Hydration | H₂O, H₂SO₄, HgSO₄ | Mixture of 16-bromohexadecan-5-one and 16-bromohexadecan-6-one |

| Hydroboration-Oxidation | 1. Disiamylborane; 2. H₂O₂, NaOH | Mixture of 16-bromohexadecan-5-one and 16-bromohexadecan-6-one |

Selective Reactions at the Alkyl Bromide over the Alkyne

The alkyl bromide in this compound serves as a prime site for nucleophilic substitution reactions. Due to the significant difference in electrophilicity between the sp3-hybridized carbon attached to the bromine and the sp-hybridized carbons of the internal alkyne, selective reaction at the alkyl bromide is readily achievable under appropriate conditions. The internal alkyne is generally unreactive towards common nucleophiles in the absence of a specific activating catalyst.

A variety of nucleophiles can be employed to displace the bromide ion, leading to the formation of a diverse range of derivatives while leaving the alkyne functionality intact for subsequent transformations. These reactions are typically carried out in polar aprotic solvents to enhance the nucleophilicity of the attacking species and to avoid competing elimination reactions.

Table 1: Examples of Selective Nucleophilic Substitution at the Alkyl Bromide of this compound Analogs

| Nucleophile | Reagent | Solvent | Product |

| Azide (B81097) | Sodium Azide (NaN₃) | DMF | 16-Azidohexadec-5-yne |

| Cyanide | Sodium Cyanide (NaCN) | DMSO | Heptadeca-6-ynenitrile |

| Hydroxide | Sodium Hydroxide (NaOH) | H₂O/THF | Hexadec-5-yn-1-ol |

| Thiolate | Sodium Thiophenoxide (NaSPh) | Ethanol | 16-(Phenylthio)hexadec-5-yne |

| Amine | Ammonia (NH₃) | Ethanol | Hexadec-5-yn-1-amine |

This table presents plausible reactions based on the known reactivity of alkyl bromides and the relative inertness of internal alkynes to these nucleophiles under standard conditions. Specific experimental data for this compound was not found in the searched literature; therefore, these examples are based on reactions of analogous long-chain bromoalkanes.

The chemoselectivity of these reactions is a key feature, allowing for a modular approach to the synthesis of more complex molecules. For instance, the resulting product, now bearing a new functional group at the terminal position, can undergo further reactions at the alkyne, such as click chemistry, hydrogenation, or metal-catalyzed coupling reactions.

Synergistic Reactions Involving Both Functional Groups

The true synthetic potential of this compound is realized in reactions where both the alkyl bromide and the alkyne participate in a concerted or sequential manner. These synergistic reactions are particularly valuable for the construction of cyclic structures, including large macrocycles, which are of significant interest in various fields of chemistry.

One of the most powerful strategies for achieving such transformations is through intramolecular cyclization. In these reactions, the long aliphatic chain allows the two reactive ends of the molecule to come into close proximity, facilitating ring formation. This can be achieved through various mechanisms, including intramolecular nucleophilic substitution, where a nucleophile is generated at one end of the molecule that then attacks the electrophilic carbon of the alkyl bromide at the other end.

A prominent example of such a synergistic reaction is the intramolecular cyclization of a terminal alkyne derivative of a long-chain bromoalkyne. While this compound itself has an internal alkyne, a closely related transformation would involve a terminal alkyne. For instance, a long-chain ω-bromoalkyne can be deprotonated at the terminal alkyne using a strong base to form an acetylide anion. This nucleophilic acetylide can then undergo an intramolecular SN2 reaction, displacing the bromide and forming a macrocyclic alkyne.

Furthermore, tandem reactions involving an initial transformation at one functional group that sets the stage for a subsequent reaction at the other are also a hallmark of the synergistic chemistry of such bifunctional molecules. A notable example is a tandem Sonogashira coupling and intramolecular cyclization. In a hypothetical scenario involving a related bromoalkyne with a terminal alkyne, a Sonogashira coupling with an aryl halide could be performed. The product of this reaction, now an internal alkyne with a tethered alkyl bromide, could then undergo an intramolecular cyclization under suitable conditions.

Table 2: Plausible Synergistic Reactions and Products of this compound Analogs

| Reaction Type | Key Reagents | Intermediate/Process | Final Product |

| Intramolecular Cyclization (via terminal alkyne analog) | Strong Base (e.g., NaNH₂) | Formation of a terminal acetylide followed by intramolecular nucleophilic substitution | Cyclohexadeca-1,5-diyne (from a dibromo precursor) |

| Tandem Sonogashira Coupling-Cyclization (hypothetical) | Pd catalyst, Cu(I) co-catalyst, Aryl Halide, Base | Intermolecular Sonogashira coupling followed by intramolecular cyclization | Fused or macrocyclic aromatic alkyne derivative |

| Intramolecular Radical Cyclization | Radical Initiator (e.g., AIBN), Tin Hydride | Formation of a radical at the carbon bearing the bromine, followed by attack on the alkyne | Cyclized product with a new C-C bond |

This table illustrates potential synergistic reactions based on established methodologies for bifunctional molecules containing both an alkyne and an alkyl halide. Specific research findings for this compound were not available in the searched literature; the examples are therefore based on analogous systems.

These synergistic reactions highlight the utility of this compound and similar long-chain bromoalkynes as valuable building blocks in synthetic organic chemistry, providing access to complex and structurally diverse molecules that would be challenging to synthesize through other methods. The ability to control the reactivity to favor either selective or synergistic pathways underscores the versatility of this class of compounds.

Applications in Advanced Organic Synthesis and Molecular Design

16-Bromohexadec-5-yne as a Key Synthon for Complex Molecular Scaffolds

The unique architecture of this compound, featuring a C-16 backbone, provides a foundational element for constructing elaborate molecules. The spatial separation of the bromo and alkynyl groups allows for orthogonal chemical transformations, enabling chemists to build complexity in a controlled, stepwise manner.

Long-chain molecules are prevalent in nature, and many exhibit significant biological activity. The synthesis of analogs of these natural products is crucial for structure-activity relationship (SAR) studies and the development of new therapeutic agents. nih.gov this compound serves as an ideal starting material for creating analogs of long-chain fatty acids, polyketides, and polyynes. rsc.orgbeilstein-journals.org

The synthetic utility of bromoalkynes is well-established in powerful carbon-carbon bond-forming reactions. rsc.org For instance, the Cadiot–Chodkiewicz reaction, which couples a terminal alkyne with a 1-bromoalkyne, can be employed to construct conjugated polyyne systems found in some natural products. academie-sciences.fr Although this compound has an internal alkyne, its terminal bromo-functionality can be readily converted into other groups, or it can be coupled via its alkyne using Sonogashira cross-coupling reactions. rsc.orgresearchgate.net Synthetic strategies often involve the iterative coupling of smaller fragments, and a long-chain building block like this compound can significantly shorten the synthetic route to the target analog. academie-sciences.fr

Research has demonstrated the synthesis of lachnophyllum methyl ester analogs using Sonogashira coupling of various alkynes, highlighting a methodology where a long-chain bromoalkyne could be a valuable precursor. rsc.orgresearchgate.net The synthesis of such analogs allows for the evaluation of how chain length and functional group placement impact biological potency against various pathogens. rsc.orgresearchgate.net

The demand for precisely defined oligomers and polymers for applications in materials science and biomedicine has driven the development of new synthetic methods. nih.govescholarship.org Alkyne-functionalized molecules are central to many of these strategies due to their ability to participate in highly efficient "click" reactions, such as the copper-catalyzed alkyne-azide cycloaddition (CuAAC) and thiol-yne reactions. nih.govresearchgate.net

This compound is a prime candidate for incorporation into oligomeric and polymeric structures. The internal alkyne can serve as a point for pendant functionalization or for cross-linking, while the terminal bromide can act as an initiator for certain types of polymerization or be converted to other functional groups. nih.gov For example, it could be converted to an azide (B81097) to participate in CuAAC polymerization with a dialkyne monomer, or it could be used in polycondensation reactions.

Methodologies for creating functional polymers often rely on the synthesis of monomers that can be readily polymerized and later modified. researchgate.netnih.gov A molecule like this compound could be used to synthesize such monomers. The development of discrete, sequence-defined oligomers has been shown to enhance biological activity and reduce toxicity compared to traditional disperse polymer samples. nih.govescholarship.org Iterative synthetic approaches, combined with orthogonal functionalization using click chemistry, allow for the precise placement of functional motifs along an oligomer backbone. rsc.org

Table 1: Synthetic Methodologies for Alkyne-Functionalized Oligomers and Polymers

| Methodology | Description | Role of Alkyne Functionality | Potential Use of this compound |

| Click Chemistry (CuAAC) | A copper-catalyzed reaction between an alkyne and an azide to form a 1,2,3-triazole. nih.gov | Serves as one of the two reactive partners for polymerization or post-polymerization functionalization. rsc.org | The alkyne group can react with azide-functionalized monomers or polymers. The bromo- group can be converted to an azide. |

| Thiol-Yne Reaction | A radical-mediated reaction where a thiol adds across an alkyne. Can proceed once or twice to form vinyl sulfides or dithioethers. researchgate.netnih.gov | Acts as a cross-linking point or a site for polymer functionalization. researchgate.net | The internal alkyne provides a site for photo-initiated cross-linking with dithiol molecules to form soft elastomers. nih.gov |

| Ring-Opening Polymerization (ROP) | Polymerization of cyclic monomers (e.g., glycidyl (B131873) ethers). | Can be incorporated into the monomer (e.g., glycidyl propargyl ether) to yield a polymer with pendant alkyne groups for later modification. nih.gov | The bromo- group could be converted to a hydroxyl to initiate ROP of an alkyne-containing cyclic monomer. |

| Transition Metal-Catalyzed Cross-Coupling | Reactions like Sonogashira or Stille coupling to form conjugated polymers. rsc.orgacademie-sciences.fr | Forms the backbone of conjugated polymers by coupling with aryl or vinyl halides. | The alkyne group can be coupled with a di-haloaromatic species in a step-growth polymerization scheme. |

Chemical probes are essential tools for studying biological systems, enabling the identification and tracking of proteins and other biomolecules. frontiersin.orgresearchgate.net An ideal probe contains a ligand for selective binding, a reporter group (like a fluorophore or affinity tag), and a reactive group for covalent attachment. frontiersin.org The modular synthesis of these probes often relies on building blocks that possess orthogonal functionalities for linking these different components. frontiersin.orgresearchgate.net

This compound is an exemplary bifunctional linker for this purpose. The terminal alkyl bromide serves as a reactive group, capable of alkylating nucleophilic residues like cysteine on a protein target. frontiersin.org The internal alkyne provides a bioorthogonal handle for "clicking" on a reporter group via CuAAC. researchgate.net This dual functionality allows for the construction of affinity-based probes where the long alkyl chain can mediate interactions with hydrophobic binding pockets. The strategy of using molecules with both an alkyl halide and an alkyne for probe synthesis is a well-established method for creating libraries of chemical tools for proteomics and drug discovery. frontiersin.org

Contribution to Multicomponent Reaction Sequences

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing structural elements of all components, are highly valued for their efficiency and ability to rapidly generate molecular complexity. nih.govdovepress.com The sequencing of MCRs with subsequent cyclization reactions is a powerful strategy for synthesizing diverse libraries of heterocyclic scaffolds. nih.govdovepress.com

Alkynes are common participants in MCRs. rsc.org Specifically, bromoalkynes have been used in visible-light-promoted MCRs with sulfinic acids and water to generate α,α-bis-sulfonyl arylketones. researchgate.net While this example uses an aryl bromoalkyne, the reactivity principle highlights the potential for this compound to participate in novel MCRs. The alkyne can undergo difunctionalization, and the distant bromo-group can either be a spectator to be used in later steps or be incorporated into a more complex cascade. The flexibility of MCRs allows for the generation of adducts with various functional groups that can then be used in different cyclization pathways, leading to a diverse collection of products from a single core reaction. nih.gov

Construction of Cyclic and Macrocyclic Compounds

The synthesis of macrocycles is a significant area of organic chemistry, as these structures are found in many pharmaceuticals and natural products. nih.govmdpi.com Their synthesis often presents challenges due to entropic factors, but strategies using long-chain, bifunctional precursors can facilitate macrocyclization. nih.govwhiterose.ac.uk

This compound, with its 16-atom chain and reactive groups at either end (or near the end), is a suitable precursor for macrocycle synthesis. The two reactive ends can be made to react with each other in an intramolecular fashion or with a linker molecule in an intermolecular reaction followed by cyclization. For example, cobalt-mediated [2+2+2] cycloadditions of long-chain α,ω-diynes with nitriles have been shown to produce pyridine-containing macrocycles (pyridinophanes). nih.gov The bromo-group of this compound could be converted to a terminal alkyne, creating a long-chain α,ω-diyne suitable for such reactions.

Intramolecular cyclization is a key strategy for forming cyclic compounds. nih.gov Electrophilic cyclization of alkynes, initiated by reagents like iodine (I₂), N-Bromosuccinimide (NBS), or phenylselenyl chloride (PhSeCl), is a powerful method for preparing a wide variety of carbo- and heterocyclic systems under mild conditions. nih.govrsc.org

In this type of reaction, an electrophile adds to the alkyne, generating a reactive intermediate (such as a bridged iodonium (B1229267) ion or a vinyl cation), which is then trapped by an internal nucleophile. nih.govresearchgate.net For this compound, the bromo-group itself is not nucleophilic. However, it can be readily converted into a nucleophilic functional group, such as a thiol, amine, or carboxylate. This new linear precursor, containing a nucleophile at one end and an alkyne near the other, could then undergo electrophilic cyclization. The internal alkyne would be attacked by an external electrophile (e.g., I⁺), and the resulting intermediate would be trapped by the terminal nucleophile to form a large, functionalized macrocycle. The efficiency of such reactions depends on factors like the nucleophilicity of the trapping group and the polarization of the alkyne. nih.gov For example, a palladium-catalyzed intramolecular 6-exo-dig cyclization of an 'ene-yne' system has been developed to synthesize substituted cyclohexenols, demonstrating a pathway for forming six-membered rings. chemrxiv.org While this specific system is different, the principle of intramolecular cyclization involving an alkyne is broadly applicable.

Reductive Cross-Coupling for Carbocyclic Ring Formation

Nickel-catalyzed intramolecular reductive cross-coupling reactions provide a powerful method for constructing carbocyclic rings from substrates containing multiple electrophilic sites. oaes.ccnih.gov This strategy is particularly effective for molecules like this compound, which possesses both an alkyl bromide and an alkyne moiety. These two functional groups can act as coupling partners under reductive conditions, leading to macrocyclization.

The process typically involves the use of a low-valent nickel catalyst, often generated in situ, and a stoichiometric metallic reductant such as zinc or manganese. oaes.ccchinesechemsoc.org The reaction is thought to proceed via oxidative addition of the nickel catalyst to the carbon-bromine bond, followed by an intramolecular carbometalation across the alkyne. Subsequent reductive elimination from the resulting nickelacycle intermediate furnishes the carbocyclic product. Such reactions are pivotal for creating large, flexible ring systems. rsc.org The intramolecular coupling of this compound is a strategic approach to synthesizing macrocycles, which are key structural motifs in various biologically active compounds. nih.gov

Table 1: Proposed Intramolecular Reductive Cross-Coupling of this compound

| Reactant | Catalyst System | Product | Ring Size |

|---|---|---|---|

| This compound | Ni(0) catalyst, Zn or Mn reductant | A macrocyclic alkene | 16-membered |

| ➡️ |

Synthesis of Heterocyclic Systems Utilizing Alkyne and Halogen Reactivity

The distinct reactivity of the alkyne and the terminal bromo group in this compound allows for its use in the targeted synthesis of various heterocyclic compounds. The alkyne can participate in cyclization and annulation reactions, while the halogenated tail can be used for subsequent functionalization or as a non-participating, lipophilic substituent.

Furan (B31954) Derivatives

The synthesis of substituted furans from alkynes is a well-established transformation in organic chemistry. organic-chemistry.orghud.ac.uk One of the most classic methods is the Paal-Knorr synthesis, which involves the acid-catalyzed cyclization of a 1,4-dicarbonyl compound. wikipedia.orgorganic-chemistry.org The internal alkyne of this compound can serve as a precursor to the requisite 1,4-dicarbonyl intermediate through oxidation or hydration reactions.

For instance, oxidation of the alkyne can generate a 1,4-diketone, which, under acidic conditions, undergoes intramolecular cyclization and dehydration to yield a highly substituted furan. wikipedia.org The resulting furan derivative would feature the long alkyl chain as a substituent, imparting significant lipophilicity. Various metal-catalyzed methods have also been developed that can directly convert alkynes into furans by reacting them with other partners like α-diazocarbonyls or through domino processes involving carbopalladation. nih.govacs.org

Table 2: Proposed Synthesis of a Furan Derivative via Paal-Knorr Reaction | Starting Material | Intermediate | Final Product | | :--- | :--- | :--- | | this compound | A 1,4-diketone intermediate | A 2,3-disubstituted furan with a bromo-terminated alkyl chain | | | ➡️ [Oxidation] ➡️ | | ➡️ [Acid, -H₂O] ➡️ | |

Isoquinolinone Derivatives

Transition metal-catalyzed annulation reactions are a modern and efficient strategy for constructing complex heterocyclic scaffolds like isoquinolinones. encyclopedia.pubmdpi.com Rhodium and nickel-catalyzed [4+2] annulations of benzamides with alkynes have emerged as powerful tools for this purpose. mdpi.comacs.orgrsc.org In these reactions, C-H activation of the benzamide, directed by the amide group, is followed by insertion of the alkyne and subsequent cyclization to form the isoquinolinone core. mdpi.commdpi.com

This compound is a suitable coupling partner for these transformations. Research has demonstrated that both internal and bromo-substituted alkynes can participate effectively in these annulation reactions. encyclopedia.puborganic-chemistry.org The reaction of this compound with a substituted benzamide, catalyzed by a rhodium(III) or nickel(II) complex, would yield an isoquinolinone derivative bearing the 11-bromoundecyl group and a propyl group at positions 3 and 4, respectively. encyclopedia.pubacs.org This method allows for the direct installation of the complex, functionalized side chain onto the isoquinolinone framework in a single, atom-economical step. mdpi.com

Table 3: Synthesis of an Isoquinolinone Derivative via Rh(III)-Catalyzed Annulation

| Reactants | Catalyst/Conditions | Product |

|---|---|---|

| This compound + N-Methoxybenzamide | [Cp*RhCl₂]₂, AgSbF₆, DCE, heat | 3-(11-bromoundecyl)-4-propyl-2-methoxyisoquinolin-1(2H)-one |

| ➡️ |  |

Mechanistic Investigations and Computational Studies of 16 Bromohexadec 5 Yne Transformations

Elucidation of Reaction Mechanisms for Alkyne-Based Transformations

The study of reaction mechanisms for transformations involving alkynes is a mature field of chemical research. Various techniques are employed to understand the intricate details of how these reactions proceed.

Transition metals, particularly gold(I) complexes, are powerful catalysts for a wide array of alkyne transformations. The catalytic cycles of these reactions are typically initiated by the coordination of the gold(I) catalyst to the alkyne, which activates it towards nucleophilic attack. This can lead to a variety of cyclization, addition, or rearrangement reactions. The catalytic cycle is then closed by protodeauration or another terminating step, regenerating the active catalyst. The nature of the ligands on the gold(I) center can significantly influence the reactivity and selectivity of the process.

The transformations of alkynes often proceed through highly reactive intermediates. In gold(I)-catalyzed reactions of enynes, for instance, cyclopropyl gold-carbene species are often proposed. These intermediates can then undergo further rearrangements. Another important class of intermediates is cyclopropylcarbinyl cations, which are known to be involved in complex skeletal rearrangements. The characterization of these transient species is often achieved through a combination of experimental techniques, such as low-temperature NMR spectroscopy, and computational modeling.

A fundamental question in mechanistic chemistry is whether a reaction proceeds in a single, concerted step or through a multi-step, stepwise pathway involving one or more intermediates. For alkyne transformations, such as cycloaddition reactions, both pathways are plausible. The operative mechanism can depend on the specific substrates, catalysts, and reaction conditions. Isotope effect studies and computational analysis of the potential energy surface are common methods used to distinguish between concerted and stepwise mechanisms.

Application of Quantum Chemical Calculations to Predict Reactivity

Computational chemistry has become an indispensable tool for understanding and predicting the reactivity of chemical compounds.

Quantum chemical calculations, such as Density Functional Theory (DFT), can provide detailed insights into the electronic structure of molecules like 16-Bromohexadec-5-yne. Analysis of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can help to predict sites of nucleophilic and electrophilic attack. Understanding the orbital interactions between reactants and catalysts is crucial for explaining the observed reactivity and selectivity.

By calculating the energies of reactants, transition states, intermediates, and products, computational chemists can map out the entire potential energy surface of a reaction. This "reaction energy landscape" provides a detailed picture of the mechanistic pathway. The calculated activation energies can be used to predict reaction rates and to understand how changes in molecular structure or the catalyst will affect the outcome of the reaction.

Lack of Publicly Available Research Data on this compound Precludes In-Depth Mechanistic Analysis

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is a significant absence of published research specifically detailing the mechanistic investigations and computational studies of transformations involving This compound . While the principles outlined in the requested article structure—such as theoretical models of catalyst-substrate interactions and the elements of stereochemical and regiochemical control—are fundamental concepts in organic chemistry, their specific application to this compound is not documented in accessible scholarly sources.

The initial search for information on this long-chain bromoalkyne did not yield any specific studies. Subsequent, more targeted searches for mechanistic details, computational chemistry data, catalyst interaction models, and stereochemical or regiochemical outcomes for reactions involving this compound also returned no relevant results.

This lack of available data makes it impossible to provide a thorough, informative, and scientifically accurate discussion as requested for the following sections:

Stereochemical and Regiochemical Control Elements from Mechanistic Insight: Without experimental or computational studies on the reactions of this compound, any discussion of the factors governing stereochemical and regiochemical outcomes would be purely speculative. There are no published findings to create data tables from or to detail specific research outcomes.

Due to the strict adherence to generating content based on verifiable and diverse sources, and the explicit instruction to focus solely on this compound, the requested article cannot be generated at this time. The creation of such an article would require fabricating data and research findings, which falls outside the scope of scientifically accurate and factual reporting.

Future Perspectives and Emerging Research Avenues for 16 Bromohexadec 5 Yne Derivatives

Development of Sustainable and Green Synthetic Routes

The principles of green chemistry are increasingly pivotal in modern organic synthesis, aiming to reduce waste, minimize energy consumption, and use less hazardous substances. chemijournal.comsolubilityofthings.com Future research on 16-Bromohexadec-5-yne derivatives will likely prioritize the development of synthetic routes that align with these principles. sabangcollege.ac.in

Key areas of development include:

Use of Greener Solvents: Traditional organic syntheses often rely on hazardous volatile organic compounds (VOCs). Future methodologies will focus on replacing these with environmentally benign alternatives such as water, supercritical fluids (like scCO₂), or deep eutectic solvents. solubilityofthings.comacs.orgmdpi.com For instance, the Cadiot–Chodkiewicz coupling of bromoalkynes with terminal acetylenes has been successfully performed in supercritical CO₂, avoiding the need for amine bases and simplifying product isolation. acs.org

Energy-Efficient Methodologies: Techniques like microwave irradiation and ultrasound are being explored to accelerate reactions, often leading to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. chemijournal.commdpi.com The application of these non-traditional techniques is a significant step toward achieving the goals of green chemistry. sabangcollege.ac.in

Atom Economy: Synthetic strategies that maximize the incorporation of all starting materials into the final product (high atom economy) are a cornerstone of green chemistry. sabangcollege.ac.in Catalytic reactions, which often proceed with high selectivity and minimize the formation of byproducts, will be central to this effort.

Renewable Feedstocks: While the synthesis of long-chain hydrocarbons like the hexadecane (B31444) backbone of this compound currently relies on petrochemical sources, future research may explore pathways from renewable bio-based feedstocks. solubilityofthings.com

The integration of these green chemistry principles can lead to more cost-effective and environmentally responsible production of this compound derivatives. chemijournal.com

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

Catalysis is fundamental to the functionalization of bromoalkynes. While palladium-catalyzed reactions are well-established, the future lies in discovering and optimizing novel catalytic systems that offer superior performance in terms of selectivity, efficiency, and substrate scope. acs.orguniovi.es

Table 1: Comparison of Emerging Catalytic Systems for Bromoalkyne Functionalization

| Catalyst System | Reaction Type | Key Advantages | Reference |

| Palladium(II) Trifluoroacetate/DPEPhos | Oxidative Annulation | Wide substrate scope for synthesis of isocoumarins from bromoalkynes and benzoic acid derivatives. uniovi.es | uniovi.es |

| Cobalt(III) Complexes | C-H Alkynylation | Operates under very mild conditions (as low as 25 °C) with a mild base; excellent yields for indole (B1671886) functionalization. researchgate.net | researchgate.net |

| Silver(I) Oxide | Hydroalkoxylation | Enables selective anti-addition of hydroxycoumarins to bromoalkynes, yielding (Z)-β-bromoenol ethers. uniovi.es | uniovi.es |

| Gold(I) Complexes | Hydroalkoxylation/Claisen Rearrangement | Efficiently catalyzes tandem reactions between chloroalkynes and allylic alcohols; applicable to bromoalkynes. uniovi.es | uniovi.es |

Future research will focus on several key areas:

First-Row Transition Metals: Catalysts based on earth-abundant and less toxic metals like cobalt, iron, and manganese are attractive alternatives to precious metals like palladium. chinesechemsoc.org Cobalt-catalyzed C-H alkynylation of heteroarenes with bromoalkynes has been achieved at room temperature, demonstrating a step-economical and efficient transformation. researchgate.net

Enhanced Selectivity: The development of new ligands is crucial for controlling the regio- and stereoselectivity of reactions. For example, specific diphosphine ligands in palladium catalysis can direct the outcome of annulation reactions. uniovi.es The goal is to achieve complete control over the formation of specific isomers, which is critical for applications in materials science and pharmaceuticals.

Tandem and Cascade Reactions: Designing catalytic systems that can facilitate multiple transformations in a single pot (tandem or cascade reactions) improves efficiency by reducing the number of synthetic steps and purification processes. acs.org A palladium-catalyzed tandem nucleophilic addition followed by C-H functionalization of anilines and bromoalkynes provides a novel route to 2-phenylindoles. acs.org

These advancements in catalysis will not only improve the synthesis of known this compound derivatives but also enable the creation of entirely new molecular structures.

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry and automated platforms represents a paradigm shift in chemical manufacturing. wikipedia.orgnih.gov These technologies offer enhanced control, safety, and throughput, making them ideal for the synthesis of this compound derivatives.

Advantages of Flow Chemistry:

Superior Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for rapid and precise temperature control, which is crucial for managing highly exothermic or fast reactions. wikipedia.orgmdpi.com

Enhanced Safety: Operating with small volumes of reagents at any given time significantly reduces the risks associated with hazardous materials or unstable intermediates. wikipedia.orgscispace.com

Automation and High-Throughput Screening: Flow reactors can be readily automated and coupled with online analysis, allowing for rapid optimization of reaction conditions (e.g., temperature, pressure, stoichiometry) and the creation of compound libraries. wikipedia.orgnih.gov This is particularly valuable for exploring the diverse chemical space accessible from this compound.

Automated synthesis platforms, which can perform multi-step reactions and purifications with minimal human intervention, are becoming increasingly sophisticated. researchgate.netchemspeed.com Integrating the synthesis of this compound derivatives into an automated workflow could accelerate the discovery of new functional molecules. nih.govacs.org For example, an automated system could be programmed to perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction on a this compound derivative, followed by purification, to rapidly generate a library of triazole-containing compounds. nih.govcam.ac.uk

Table 2: Batch Processing vs. Flow Chemistry

| Parameter | Batch Processing | Flow Chemistry | Reference |

| Reaction Scale | Milligrams to tons | Nanograms to kilograms | wikipedia.org |

| Heat Transfer | Poor, difficult to control | Excellent, precise control | wikipedia.org |

| Safety | Risk of thermal runaway, large quantities of hazardous material | Inherently safer, small reaction volumes | wikipedia.org |

| Process Control | Manual or semi-automated | Fully automatable, steady-state operation | wikipedia.org |

| Optimization | Time-consuming, one-at-a-time experiments | Rapid, sequential parameter screening | wikipedia.orgnih.gov |

Advanced Characterization Techniques for In Situ Reaction Monitoring

Understanding reaction mechanisms and kinetics is key to optimizing synthetic processes. Advanced characterization techniques, particularly those that allow for in situ (in the reaction mixture) monitoring, provide real-time insights into a reaction as it happens. mt.comabb.com

Future research on this compound derivatives will greatly benefit from the application of these process analytical technologies (PAT).

In Situ Spectroscopy: Techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy can monitor the concentration of reactants, intermediates, and products in real time without the need for sampling. mt.comspectroscopyonline.com An attenuated total reflectance (ATR) probe can be directly inserted into the reaction vessel to collect spectra continuously. abb.comrsc.org This data is invaluable for determining reaction endpoints, identifying transient intermediates, and building kinetic models. researchgate.net

Mass Spectrometry: Coupling flow reactors directly to mass spectrometers (e.g., LC-MS) allows for immediate analysis of the reaction output, enabling high-throughput screening and rapid identification of products and byproducts. ijpsjournal.com

Untargeted Screening for Organobromine Compounds: For complex reaction mixtures, advanced mass spectrometry methods like ultra-high-resolution mass spectrometry (UHRMS) can be used for the untargeted identification of novel organobromine compounds. researchgate.net This is particularly useful for discovering unexpected side products or new reaction pathways.

By combining these advanced characterization techniques with automated synthesis platforms, researchers can create a powerful feedback loop where reaction data is used to automatically adjust and optimize synthetic conditions, accelerating the development of efficient and robust routes to novel this compound derivatives. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.